molecular formula C14H12Cl2N2 B12482555 4-chloro-N-(2-chlorophenyl)-N'-methylbenzenecarboximidamide

4-chloro-N-(2-chlorophenyl)-N'-methylbenzenecarboximidamide

Cat. No.: B12482555
M. Wt: 279.2 g/mol
InChI Key: OJEVAUZMEKVYAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of chloro groups attached to the phenyl rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide typically involves the reaction of 4-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

Scientific Research Applications

4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide involves its interaction with specific molecular targets. The chloro groups enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. This compound may inhibit or activate specific proteins, resulting in its observed biological effects .

Comparison with Similar Compounds

  • 4-Chloro-N-(2-chlorophenyl)benzamide
  • 4-Chloro-N-(3-chlorophenyl)benzamide
  • 4-Chloro-N-(2,3-dimethylphenyl)benzamide

Uniqueness: 4-Chloro-N-(2-chlorophenyl)-N’-methylbenzenecarboximidamide stands out due to its specific substitution pattern and the presence of the methyl group, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .

Properties

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

4-chloro-N-(2-chlorophenyl)-N'-methylbenzenecarboximidamide

InChI

InChI=1S/C14H12Cl2N2/c1-17-14(10-6-8-11(15)9-7-10)18-13-5-3-2-4-12(13)16/h2-9H,1H3,(H,17,18)

InChI Key

OJEVAUZMEKVYAK-UHFFFAOYSA-N

Canonical SMILES

CN=C(C1=CC=C(C=C1)Cl)NC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.